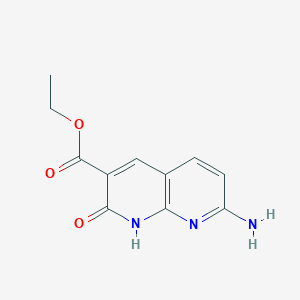

Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core substituted with an amino group at position 7, a keto group at position 2, and an ethyl ester at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing HIV integrase inhibitors and antibacterial agents . Its reactivity is attributed to the electron-withdrawing keto and ester groups, which facilitate nucleophilic substitutions and cyclization reactions. For instance, reactions with N,N-dimethylformamide dimethyl acetal yield imine derivatives, while triethyl orthoformate produces ethoxymethyleneamino analogs .

Properties

Molecular Formula |

C11H11N3O3 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

ethyl 7-amino-2-oxo-1H-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-11(16)7-5-6-3-4-8(12)13-9(6)14-10(7)15/h3-5H,2H2,1H3,(H3,12,13,14,15) |

InChI Key |

XNPSHJNGPGJZQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(NC1=O)N=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted naphthyridines .

Scientific Research Applications

Ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as an antimicrobial and antiviral agent.

Medicine: It is being investigated for its potential use in the treatment of bacterial infections and cancer.

Mechanism of Action

The mechanism of action of ethyl 7-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects. The compound’s ability to intercalate into DNA and disrupt its function is also being studied .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

- 7-Amino-1,8-naphthyridin-2(8H)-one (CAS 1931-44-8): Similarity: 0.78 . Differs by lacking the ethyl ester group at position 3, reducing lipophilicity and altering solubility.

- Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 76336-15-7): Similarity: Not quantified, but structural differences include a hydroxy group at position 4 and methyl at position 5. Physical Properties: Molecular weight 248.23 g/mol, density 1.41 g/cm³, melting point 190–193°C, classified as irritant . The hydroxy group increases acidity (pKa ≈ 4.5) and may participate in intramolecular hydrogen bonding .

Ethyl 5-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 1466514-71-5) :

Chlorine at position 5 enhances electrophilicity, favoring aromatic substitution reactions. Molecular formula C₁₁H₉ClN₂O₃ (data incomplete in ) .

Key Research Findings

- Synthetic Versatility: The 7-amino group in the target compound enables diverse functionalizations, such as hydrazide formation (e.g., compound 275 in ) .

- Biological Interactions : Substituents at position 1 (e.g., cyclopropyl, benzyl) modulate steric and electronic effects, impacting target binding .

- Safety Considerations : Most analogs are irritants, necessitating careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.